molecular formula C16H16N2O4S B11786557 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11786557
M. Wt: 332.4 g/mol
InChI Key: SPELFOIWXPWJNP-UHFFFAOYSA-N
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Description

6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 4,5-dimethoxy-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the imidazo[2,1-b]thiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal activities.

    Imidazole derivatives: Widely studied for their diverse biological activities, including antifungal and anticancer properties.

Uniqueness

6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, which contribute to its distinct chemical properties and reactivity. This dual-ring structure enhances its potential for various biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

6-(4,5-dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C16H16N2O4S/c1-8-5-12(21-3)13(22-4)6-10(8)11-7-18-9(2)14(15(19)20)23-16(18)17-11/h5-7H,1-4H3,(H,19,20)

InChI Key

SPELFOIWXPWJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CN3C(=C(SC3=N2)C(=O)O)C)OC)OC

Origin of Product

United States

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